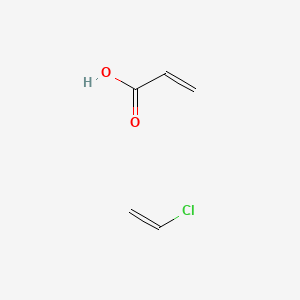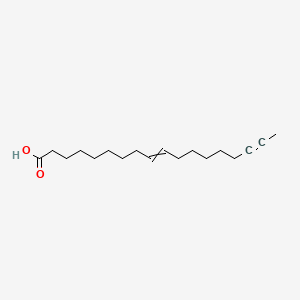
3,5-Dibromo-1,2-bencenodiol
Descripción general
Descripción
3,5-Dibromobenzene-1,2-diol, also known as 3,5-dibromocatechol, is an aromatic compound with the molecular formula C6H4Br2O2. It consists of a benzene ring substituted with two bromine atoms at positions 3 and 5, and two hydroxyl groups at positions 1 and 2. This compound is a derivative of catechol and is known for its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
3,5-Dibromobenzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
3,5-Dibromobenzene-1,2-diol, also known as 3,5-dibromocatechol, is a member of the class of catechols carrying two bromo substituents at positions 3 and 5 . It has a role as an algal metabolite, a marine xenobiotic metabolite, a mouse metabolite, and a bacterial xenobiotic metabolite
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Action Environment
It is known that the compound is considered hazardous according to the 2012 osha hazard communication standard . It is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dibromobenzene-1,2-diol can be synthesized through various methods, including:
Bromination of Catechol: One common method involves the bromination of catechol (benzene-1,2-diol) using bromine in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Another method involves electrophilic aromatic substitution reactions where catechol is treated with bromine or a brominating agent under controlled conditions to achieve selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 3,5-dibromobenzene-1,2-diol may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding dihydroxybenzene.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium hydroxide for substitution reactions.
Major Products
Oxidation: Formation of dibromoquinone.
Reduction: Formation of catechol.
Substitution: Formation of various substituted catechols depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromobenzene: A dibrominated benzene with bromine atoms at positions 1 and 2.
1,3-Dibromobenzene: A dibrominated benzene with bromine atoms at positions 1 and 3.
1,4-Dibromobenzene: A dibrominated benzene with bromine atoms at positions 1 and 4.
Uniqueness
3,5-Dibromobenzene-1,2-diol is unique due to the presence of both bromine atoms and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. The specific positioning of the substituents allows for selective reactions and applications that may not be achievable with other dibromobenzene isomers.
Propiedades
IUPAC Name |
3,5-dibromobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHYJLFHLSZNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395942 | |
| Record name | 3,5-dibromobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111167-61-4 | |
| Record name | 3,5-dibromobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromophenyl)-1'-methyl-6'-nitro-2'-phenylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione](/img/structure/B1230451.png)


![[3-(12-Aminododecoxy)-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1230455.png)



![3-[[7,11-Bis[(2,3-dioxidobenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]benzene-1,2-diolate;hydron;iron(3+)](/img/structure/B1230461.png)


![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230465.png)



